[cis-3-Fluorocyclopentyl]methanol
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Overview
Description
[cis-3-Fluorocyclopentyl]methanol is an organic compound with the molecular formula C6H11FO It is a fluorinated derivative of cyclopentylmethanol, where the fluorine atom is positioned on the third carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-3-Fluorocyclopentyl]methanol typically involves the fluorination of cyclopentylmethanol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[cis-3-Fluorocyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form [cis-3-Fluorocyclopentyl]methane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: [cis-3-Fluorocyclopentyl]methanone.
Reduction: [cis-3-Fluorocyclopentyl]methane.
Substitution: [cis-3-Azidocyclopentyl]methanol.
Scientific Research Applications
[cis-3-Fluorocyclopentyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Industry: Used in the development of new materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [cis-3-Fluorocyclopentyl]methanol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: Lacks the fluorine atom, resulting in different chemical and physical properties.
[trans-3-Fluorocyclopentyl]methanol: The fluorine atom is in the trans configuration, which can lead to different reactivity and biological activity.
[cis-2-Fluorocyclopentyl]methanol: The fluorine atom is positioned on the second carbon, affecting the compound’s properties.
Uniqueness
[cis-3-Fluorocyclopentyl]methanol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H11FO |
---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
[(1R,3S)-3-fluorocyclopentyl]methanol |
InChI |
InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
CYSCIWOGJGUWHI-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)F |
Canonical SMILES |
C1CC(CC1CO)F |
Origin of Product |
United States |
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